molecular formula C19H19FN4OS2 B2926066 N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1226432-41-2

N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2926066
CAS No.: 1226432-41-2
M. Wt: 402.51
InChI Key: ZVOQGDWIEPIVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19FN4OS2 and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiviral Activities

Research has identified compounds with structural similarities to N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide showcasing notable antimicrobial and antiviral properties. For instance, compounds derived from piperazine doped with febuxostat, including urea and thiourea derivatives, demonstrated significant antimicrobial and antiviral activities, particularly against Tobacco mosaic virus (TMV) and various microbial strains, highlighting the potential for developing new antimicrobial agents from this chemical class (Reddy et al., 2013).

Drug Metabolism and Pharmacokinetics

Studies on related compounds, such as SB-649868, a novel orexin 1 and 2 receptor antagonist, offer insights into the metabolism and pharmacokinetics of similar chemical entities. These studies provide a foundational understanding of how such compounds are processed in the body, highlighting their metabolism predominantly via fecal excretion and identifying key metabolites. This information is crucial for drug development processes, ensuring safety and efficacy (Renzulli et al., 2011).

Synthesis and Biological Evaluation

The development and biological evaluation of compounds containing the fluorophenylpiperazine moiety, such as in the synthesis of hybrid molecules integrating penicillanic or cephalosporanic acid moieties, underscore their potential for antimicrobial applications. These compounds have shown varying degrees of antimicrobial, antiurease, and antilipase activities, suggesting a versatile application in addressing bacterial resistance and exploring new therapeutic avenues (Başoğlu et al., 2013).

Diagnostic and Therapeutic Potential

The exploration of fluorine-18 labeled compounds, like 5-HT1A antagonists, for positron emission tomography (PET) imaging signifies the diagnostic applications of fluorophenylpiperazine derivatives. Such studies not only contribute to understanding the brain's serotonergic system but also open up new possibilities for diagnosing and monitoring psychiatric and neurological disorders (Lang et al., 1999).

Antituberculosis Activity

Research into the synthesis and evaluation of benzothiazolo imidazole compounds for their antimycobacterial activity illustrates the potential of fluorophenylpiperazine derivatives in combating tuberculosis. By designing compounds that target Mycobacterium tuberculosis, these studies contribute valuable insights into developing new antituberculosis drugs, a critical need given the rising drug resistance (Sathe et al., 2011).

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS2/c1-26-13-6-7-16-17(12-13)27-19(22-16)24-10-8-23(9-11-24)18(25)21-15-5-3-2-4-14(15)20/h2-7,12H,8-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOQGDWIEPIVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.